N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide
Description
N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a 4-chloro-3-nitrophenyl group. The trimethoxybenzamide moiety is a common pharmacophore in anticancer and cytotoxic agents due to its ability to interact with tubulin and other cellular targets .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-10-4-5-11(17)12(8-10)19(21)22/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLZYDYOVGWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acylation: The 4-chloro-3-nitroaniline is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide.
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxy groups, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(4-chloro-3-aminophenyl)-3,4,5-trimethoxybenzamide.
Substitution: N-(4-substituted-3-nitrophenyl)-3,4,5-trimethoxybenzamide derivatives.
Oxidation: Oxidized derivatives of the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. The presence of the trimethoxybenzamide moiety is particularly interesting for its potential interactions with biological targets.
Industry
In the industrial sector, N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the trimethoxybenzamide moiety can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Substituent Variations
The 3,4,5-trimethoxybenzamide scaffold is highly modular, with variations primarily in the aryl/alkyl substituents on the amide nitrogen. Key analogs include:
Key Observations :
- Electron-withdrawing groups (EWGs) like –NO₂ and –Cl (target compound) increase polarity and may enhance DNA intercalation or enzyme inhibition compared to electron-donating groups (e.g., –OCH₃ in 4c) .
- Bulkier substituents (e.g., 4-fluorobenzyl in compound 18) reduce solubility but improve target specificity .
Physicochemical Properties
Melting points and spectral data reflect substituent effects on crystallinity and intermolecular interactions:
*Inferred based on nitro-substituted analogs.
Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
